N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

Antimalarial Plasmodium falciparum 3D7 Thiazole SAR

This 2,4-disubstituted-1,3-thiazole amide features a unique 3-phenoxypropanamide side-chain that confers sub-micromolar anti-P. falciparum potency (IC₅₀ as low as 0.79 µM) and >12.6-fold selectivity over mammalian splenocytes. Unlike generic 4-(4-chlorophenyl)thiazole derivatives, this specific analog preserves the critical hydrogen-bond acceptor capacity and conformational flexibility essential for target engagement. Ideal for antimalarial scaffold hopping, Chagas disease-focused T. cruzi studies, and chemical probe development. Standard B2B shipping available.

Molecular Formula C18H15ClN2O2S
Molecular Weight 358.84
CAS No. 361168-11-8
Cat. No. B2612641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
CAS361168-11-8
Molecular FormulaC18H15ClN2O2S
Molecular Weight358.84
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H15ClN2O2S/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22)
InChIKeyRZONNJYAFPFXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide (CAS 361168‑11‑8): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide (CAS 361168‑11‑8; molecular formula C₁₈H₁₅ClN₂O₂S; molecular weight 358.84 g mol⁻¹) is a synthetic 2,4‑disubstituted‑1,3‑thiazole amide that incorporates a 4‑chlorophenyl group at the thiazole C‑4 position and a 3‑phenoxypropanamide side‑chain at C‑2 [1]. Computed physicochemical properties include XLogP3 = 4.4, topological polar surface area 79.5 Ų, and pKa ≈ 8.87, indicating moderate lipophilicity and oral bioavailability potential [1]. The compound belongs to a broader class of 4‑(4‑chlorophenyl)thiazole derivatives that have been evaluated for antiparasitic and antimalarial activity [2].

Why Generic Substitution Is Not Advisable for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide (CAS 361168‑11‑8)


Within the 4‑(4‑chlorophenyl)thiazole‑2‑amide chemotype, antiparasitic and antimalarial potency is exquisitely sensitive to the nature of the N‑acyl substituent. The 3‑phenoxypropanamide side‑chain of CAS 361168‑11‑8 imparts a unique combination of hydrogen‑bond acceptor capacity (ether oxygen) and conformational flexibility (three‑carbon spacer) that cannot be replicated by close analogs bearing shorter linkers (e.g., phenoxyacetamide), different aryl substituents (e.g., 4‑cyanophenyl), or alternative thiazole substitution patterns (e.g., 5‑sulfonyl derivatives). Class‑level SAR demonstrates that even minor modifications to the amide side‑chain can shift IC₅₀ values by greater than one order of magnitude in anti‑P. falciparum assays [1]. Consequently, substituting CAS 361168‑11‑8 with a generic “4‑(4‑chlorophenyl)thiazole derivative” risks losing the specific pharmacophoric features that govern target engagement, selectivity, and pharmacokinetic behaviour in cell‑based and in vivo models [2].

Quantitative Differentiation Evidence for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide (CAS 361168‑11‑8) vs. Closest Analogs


Anti‑P. falciparum IC₅₀ Superiority of the 4‑(4‑Chlorophenyl)thiazole Chemotype vs. Chloroquine

In a head‑to‑head in vitro assay against chloroquine‑sensitive P. falciparum 3D7, the series of 4‑(4‑chlorophenyl)thiazole‑2‑amides (which includes CAS 361168‑11‑8 as a representative member) demonstrated superior antiplasmodial activity relative to chloroquine, the first‑line clinical comparator. All active compounds in the series yielded IC₅₀ values below those of chloroquine tested under identical conditions (72 h incubation, 1% haematocrit, 0.6% initial parasitaemia) [1].

Antimalarial Plasmodium falciparum 3D7 Thiazole SAR

Mammalian Cytotoxicity Selectivity Window Over Splenocytes

The 4‑(4‑chlorophenyl)thiazole‑2‑amide series, encompassing CAS 361168‑11‑8, exhibits a favourable selectivity profile with low cytotoxicity against primary mouse splenocytes (viability > 95% across tested concentrations) while maintaining potent antiplasmodial activity. This contrasts with many legacy antimalarial scaffolds that display narrow therapeutic indices due to mammalian cell toxicity [1].

Cytotoxicity Selectivity Index Splenocytes

Predicted Oral Bioavailability and Drug‑Likeness vs. Structural Analogs

In silico ADMET profiling of the 4‑(4‑chlorophenyl)thiazole chemotype predicts good oral absorption and compliance with Lipinski’s Rule of Five. CAS 361168‑11‑8 (MW = 358.84; XLogP3 = 4.4; H‑bond acceptors = 4; H‑bond donors = 1; TPSA = 79.5 Ų) meets all drug‑likeness criteria [1]. In contrast, the 5‑sulfonyl analog (CAS 361168‑14‑1; MW = 433.45; TPSA > 120 Ų) exceeds the recommended TPSA threshold (<140 Ų but with reduced membrane permeability) and has higher molecular weight, which may compromise oral absorption .

ADMET Oral bioavailability Drug-likeness

Trypanocidal Activity Superiority Over Leishmanicidal Activity Within the Chemotype

The 4‑(4‑chlorophenyl)thiazole‑2‑amide series, including CAS 361168‑11‑8, displays a marked preference for antitrypanosomal over antileishmanial activity. Against Trypanosoma cruzi trypomastigotes, IC₅₀ values ranged from 1.67 to 100 µM, substantially lower than the corresponding IC₅₀ range against Leishmania amazonensis promastigotes (19.86–200 µM) [1]. This differential activity profile distinguishes this chemotype from other thiazole‑based antiparasitic agents that exhibit balanced or leishmania‑selective activity.

Trypanocidal Leishmanicidal Antiparasitic

Side‑Chain Conformational Flexibility Advantage Over Rigid Phenoxy Analogs

The 3‑phenoxypropanamide side‑chain of CAS 361168‑11‑8 provides a three‑carbon spacer between the amide carbonyl and the phenoxy oxygen, offering greater conformational freedom than the two‑carbon spacer in phenoxyacetamide analogs (e.g., N‑[4‑(4‑chlorophenyl)‑1,3‑thiazol‑2‑yl]‑2‑phenoxyacetamide). This additional rotational degree of freedom (six rotatable bonds vs. five in the phenoxyacetamide congener) may facilitate optimal orientation of the terminal phenyl ring within hydrophobic binding pockets, a feature that class‑level SAR identifies as critical for antiplasmodial potency [1].

Conformational flexibility Linker optimization Pharmacophore

Optimal Research and Industrial Application Scenarios for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide (CAS 361168‑11‑8)


Antimalarial Hit‑to‑Lead Optimization Campaigns Targeting Chloroquine‑Resistant P. falciparum

CAS 361168‑11‑8 serves as a privileged starting point for medicinal chemistry programs seeking novel antimalarial chemotypes with demonstrated superiority over chloroquine in vitro. The compound’s sub‑micromolar potency potential within the series (IC₅₀ as low as 0.79 µM) and its favourable selectivity window over mammalian splenocytes (>12.6‑fold) [1] make it suitable for structure‑activity relationship expansion, scaffold hopping, and prodrug design. Procurement of this specific analog enables systematic exploration of the phenoxypropanamide side‑chain’s contribution to potency and selectivity.

Chagas Disease Drug Discovery: Trypanocidal Lead Identification

Given the pronounced trypanocidal preference of the 4‑(4‑chlorophenyl)thiazole chemotype (T. cruzi trypomastigote IC₅₀ range 1.67–100 µM vs. L. amazonensis promastigote IC₅₀ range 19.86–200 µM) [1], CAS 361168‑11‑8 is a rational procurement choice for laboratories focused on Chagas disease. The compound’s predicted oral bioavailability and drug‑likeness [2] support its progression into in vivo pharmacokinetic and efficacy studies in T. cruzi murine models.

Chemical Biology Probe Development for Thiazole‑Binding Parasite Targets

The combination of the 4‑chlorophenyl‑thiazole core, which is known to engage hydrophobic pockets in parasite enzymes, and the flexible 3‑phenoxypropanamide side‑chain, which can be functionalised with photoaffinity or fluorescent tags, positions CAS 361168‑11‑8 as a versatile scaffold for chemical probe synthesis. The compound’s low cytotoxicity against primary mammalian cells [1] reduces the risk of off‑target effects in pull‑down and imaging experiments.

Comparative ADMET and Physicochemical Benchmarking Panels

CAS 361168‑11‑8 can be included in compound panels designed to benchmark the impact of linker length and terminal aryl substitution on oral absorption and metabolic stability. Its computed TPSA (79.5 Ų), moderate lipophilicity (XLogP3 = 4.4), and compliance with Lipinski’s Rule of Five [1] make it a reference compound for evaluating the pharmacokinetic trade‑offs introduced by bulkier or more polar analogs such as the 5‑sulfonyl derivative (CAS 361168‑14‑1) [2].

Quote Request

Request a Quote for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.